molecular formula C11H15N5O5 B029766 2'-O-Methylguanosine CAS No. 2140-71-8

2'-O-Methylguanosine

Cat. No. B029766
CAS RN: 2140-71-8
M. Wt: 297.27 g/mol
InChI Key: OVYNGSFVYRPRCG-KQYNXXCUSA-N
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Description

2’-O-Methylguanosine is a modified nucleoside that is produced in tRNAs by the action of tRNA guanosine-2’-O-methyltransferase, using S-adenosyl-L-methionine as a substrate . Through its interaction with other modified nucleosides, 2’-O-methylguanosine is thought to stabilize the structure of the tRNA . It can also be found in rRNA .


Synthesis Analysis

The synthesis of 2’-O-Methylguanosine involves dissolving 8-Thio-2’-O-methylguanosine (1 mmole) in water and heating the solution at reflux with Raney nickel for 6 hours. The product is isolated by passing the solution through a short pad of celite and is further crystallized to afford 2’-O-methylguanosine .


Molecular Structure Analysis

The molecular formula of 2’-O-Methylguanosine is C11H15N5O5 . It has a molecular weight of 297.27 . The structure of 2’-O-Methylguanosine is characterized by a purine base attached to a ribosyl or deoxyribosyl moiety .


Chemical Reactions Analysis

In the context of Z-RNA stabilization, sequences undergo an A-Z transition with increasing NaClO4 from 5 mM to 7 M .


Physical And Chemical Properties Analysis

2’-O-Methylguanosine has a boiling point of 711.7°C at 760 mmHg and a melting point of 218-220°C . It has a density of 2.0±0.1 g/cm3 .

Scientific Research Applications

Z-Form RNA Stabilizer

2’-O-Methyl-8-methylguanosine (m8Gm) has been used as a Z-form RNA stabilizer for structural and functional studies of Z-RNA . The incorporation of m8Gm into RNA can markedly stabilize the Z-RNA at low salt conditions . This stabilization facilitates the study of Z-RNA’s structure and its interaction with proteins .

Facilitating A- to Z-RNA Transition

The 2’-O-methyl-8-methyl guanosine (m8Gm) has been synthesized by inserting a methyl group at the C8 position of 2’-O-methyl guanosine . The incorporation of m8Gm in RNA dramatically stabilizes Z-RNA, even under physiological salt concentrations, and facilitates the A- to Z-RNA transition .

Interferon-response Pathway

Z-RNA, which can be stabilized by 2’-O-Methylguanosine, has been reported to participate in the interferon-response pathway . This suggests a potential role for 2’-O-Methylguanosine in immunological research.

Viral Inhibition

Z-RNA, stabilized by 2’-O-Methylguanosine, has also been implicated in viral inhibition . This could potentially make 2’-O-Methylguanosine a valuable tool in antiviral research.

Biochemical Reagent

2’-O-Methylguanosine is used as a biochemical reagent in various scientific experiments . It is often used in the study of nucleosides and nucleotides.

Anticodon Loop Modification of Target tRNAs

In S. cerevisiae, 2’-O-Methylguanosine is involved in the anticodon loop modification of target tRNAs . This suggests a role for 2’-O-Methylguanosine in genetic research.

Mechanism of Action

Target of Action

2’-O-Methylguanosine is a modified nucleoside produced in transfer RNAs (tRNAs) by the action of an enzyme known as tRNA guanosine-2’-O-methyltransferase . This enzyme uses S-adenosyl-L-methionine as a substrate . The primary targets of 2’-O-Methylguanosine are tRNAs and ribosomal RNAs (rRNAs) .

Mode of Action

2’-O-Methylguanosine interacts with other modified nucleosides, which is thought to stabilize the structure of the tRNA . This interaction is crucial for the proper functioning of the tRNA, which plays a key role in protein synthesis.

Biochemical Pathways

The biochemical pathway involved in the action of 2’-O-Methylguanosine is the methylation of guanosine residues in tRNAs . This methylation process is catalyzed by the enzyme tRNA guanosine-2’-O-methyltransferase . The methylation of guanosine residues contributes to the stability of the tRNA structure, which is essential for its role in protein synthesis .

Pharmacokinetics

It is known that most drug metabolism is achieved by glucuronidation .

Result of Action

The primary result of the action of 2’-O-Methylguanosine is the stabilization of the tRNA structure . This stabilization is crucial for the proper functioning of the tRNA, which plays a key role in protein synthesis. Additionally, 2’-O-Methylguanosine has been shown to induce apoptotic changes in cells .

Action Environment

The action of 2’-O-Methylguanosine is influenced by the cellular environment, particularly the presence of other modified nucleosides with which it interacts . .

Safety and Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling 2’-O-Methylguanosine. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Recent studies have developed a Z-form RNA stabilizer that stabilizes Z-RNA under physiological salt conditions . The incorporation of 2’-O-methyl-8-methyl guanosine (m8Gm) into RNA can markedly stabilize the Z-RNA at low salt conditions . This opens up new possibilities for the structural and functional study of Z-RNA .

properties

IUPAC Name

2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O5/c1-20-7-6(18)4(2-17)21-10(7)16-3-13-5-8(16)14-11(12)15-9(5)19/h3-4,6-7,10,17-18H,2H2,1H3,(H3,12,14,15,19)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYNGSFVYRPRCG-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80175669
Record name 2'-O-Methylguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-O-Methylguanosine

CAS RN

2140-71-8
Record name 2′-O-Methylguanosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2140-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-O-Methylguanosine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-O-Methylguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-O-METHYLGUANOSINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the biological significance of 2'-O-methylguanosine in tRNA?

A1: Gm is commonly found at position 18 (Gm18) in the D-loop of tRNA in bacteria like Escherichia coli and Thermus thermophilus. [, ] This modification contributes to tRNA stability, especially at high temperatures, and influences the translation of specific codons. [] In Shigella flexneri, the absence of Gm18, alongside other modifications, was linked to reduced virulence gene expression. []

Q2: How does the presence of 2'-O-methylguanosine in tRNA affect other modifications?

A2: Research in T. thermophilus suggests that Gm18, along with 5-methyluridine at position 54 and pseudouridine at position 55, contributes to a network of modifications in tRNA. [] The absence of m5U54, catalyzed by the enzyme TrmFO, led to an increase in Gm18 levels at lower growth temperatures. [] This suggests an intricate interplay between different modifications in maintaining tRNA structure and function.

Q3: What is the role of 2'-O-methylguanosine in rRNA?

A3: Gm, along with other 2'-O-methylated nucleosides, is abundant in rRNA of the hyperthermophile Sulfolobus solfataricus. [, ] These modifications are suggested to contribute to rRNA stability at high temperatures. [, ] Studies on S. cerevisiae showed that a specific 2'-O-methylguanosine in the peptidyl transferase center of mitochondrial 21S rRNA, catalyzed by the enzyme Pet56, is crucial for the formation of functional ribosomes. [, ]

Q4: Is 2'-O-methylguanosine found in mRNA, and if so, what are its potential functions?

A4: Yes, Gm has been detected in mRNA from rat brain [, ] and Saccharomyces cerevisiae. [] In rat brain mRNA, Gm was found in the 5'-penultimate position of both cap 1 and cap 2 structures. [, ] While its specific function in mRNA is not yet fully elucidated, it likely contributes to mRNA stability, translation efficiency, or other mRNA-related processes.

Q5: What is the molecular formula and weight of 2'-O-methylguanosine?

A5: The molecular formula of 2'-O-methylguanosine is C11H15N5O5, and its molecular weight is 297.26 g/mol.

Q6: What are the spectroscopic characteristics of 2'-O-methylguanosine?

A7: The spectroscopic properties of Gm are similar to those of guanosine, with characteristic absorbance in the UV region around 250-260 nm. [] Proton NMR studies have been used to analyze the conformational characteristics of Gm, demonstrating that 2'-O-methylation stabilizes the C3'-endo form of the ribose sugar. []

Q7: What analytical methods are commonly used to characterize and quantify 2'-O-methylguanosine?

A9: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV detection or mass spectrometry (MS), is commonly employed to identify and quantify Gm. [, , , ] In particular, hydrophilic interaction liquid chromatography tandem mass spectrometry (HILIC-MS/MS) has proven effective for the simultaneous determination of multiple methylated nucleosides, including Gm, in biological samples like serum and urine. [, ]

Q8: What are the potential applications of research on 2'-O-methylguanosine?

A8: Research on Gm holds promise for various applications, including:

  • Biomarker Development: Altered levels of Gm and other modified nucleosides in bodily fluids, such as serum and urine, have been linked to diseases like breast cancer. [, ] This highlights their potential as biomarkers for disease diagnosis and prognosis.
  • Therapeutic Targets: Enzymes involved in Gm biosynthesis, such as TrmH, represent potential therapeutic targets. [, , ] Modulating their activity could be explored for treating diseases associated with aberrant RNA methylation.
  • RNA-Based Therapeutics: The incorporation of Gm into synthetic RNA molecules, like siRNA, can enhance their stability and improve their therapeutic potential. []

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